molecular formula C17H11F3O4 B2798546 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one CAS No. 449745-82-8

7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one

Cat. No.: B2798546
CAS No.: 449745-82-8
M. Wt: 336.266
InChI Key: JOHQHIAODAVDAN-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one is a complex organic compound belonging to the chromen-4-one family This compound features a trifluoromethyl group, a hydroxyl group, and a methoxyphenyl group attached to the chromen-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one typically involves multiple steps, starting with the formation of the chromen-4-one core One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde or ketone is reacted with a phenolic compound in the presence of a base to form the chromen-4-one structure

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including cancer and inflammatory conditions.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high stability and resistance to degradation.

Mechanism of Action

The mechanism by which 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyl group can form hydrogen bonds with biological targets, influencing its binding affinity and activity.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in cellular processes.

  • Receptors: It can bind to specific receptors, triggering signaling pathways that result in biological effects.

  • Genes: The compound may modulate gene expression, affecting the production of proteins involved in various cellular functions.

Comparison with Similar Compounds

  • 7-Hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one: Similar structure but with a methoxy group instead of a methyl group.

  • 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one: Similar structure but with a different position of the methyl group on the phenyl ring.

Uniqueness: 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one stands out due to its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to its analogs. Its trifluoromethyl group, in particular, imparts unique characteristics that are not present in similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3O4/c1-9-2-5-11(6-3-9)23-15-14(22)12-7-4-10(21)8-13(12)24-16(15)17(18,19)20/h2-8,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHQHIAODAVDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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